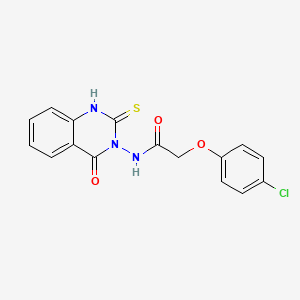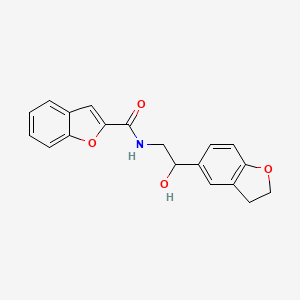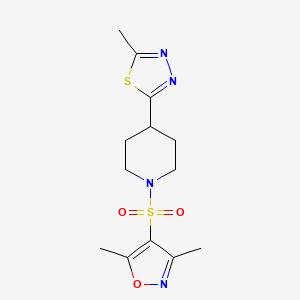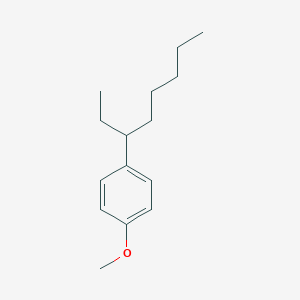![molecular formula C23H28N4O3S B2625454 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1031973-10-0](/img/structure/B2625454.png)
3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Applications
- Synthetic Methodologies : Research has developed convenient synthesis methods for tricycles and disulfides derived from benzothiadiazine dioxides, illustrating the versatility of these compounds in creating structurally complex molecules with potential biological activities (Chern, Shiau, & Wu, 1991).
- Antihypertensive Activity : Compounds structurally similar to the query compound have been studied for their antihypertensive effects, showcasing their potential in medical applications, particularly in cardiovascular health management (Wollweber, Horstmann, Stoepel, Garthoff, Puls, Krause, & Thomas, 1981).
- Antibacterial and Biofilm Inhibition : Novel hybrids possessing a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains, suggesting their use in addressing bacterial infections and resistance (Mekky & Sanad, 2020).
Pharmacological Potential
- Blood Pressure Lowering Effects : Several benzothiadiazine derivatives demonstrate the capability to lower blood pressure in animal models, indicating their potential utility in hypertensive patient management (Dillard, Yen, Stark, & Pavey, 1980).
- Anti-HIV Activity : Some derivatives exhibit specific anti-HIV activity, highlighting their potential in antiviral therapy, particularly against HIV-1 (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).
- Myorelaxant and Pancreatic β-Cell Effects : Certain carboxamides show strong myorelaxant activity on rat uterus and effects on pancreatic β-cells, suggesting applications in smooth muscle relaxation and diabetes research (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).
Analytical and Material Science
- Antibacterial and Antioxidant Activities : Novel acetohydrazides exhibit significant antibacterial and antioxidant properties, indicating their potential in the development of new therapeutic agents (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
- Thermal Behaviour : The thermal behavior of benzothiazine derivatives has been studied, providing insights into their stability and potential applications in material sciences (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).
Mécanisme D'action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many drugs that interact with the serotonergic and dopaminergic systems . Therefore, it’s possible that this compound might interact with these systems, but without specific studies, this is purely speculative.
Mode of Action
If the compound does interact with the serotonergic and dopaminergic systems, it might do so by binding to the receptors in these systems and modulating their activity .
Biochemical Pathways
The serotonergic and dopaminergic systems are involved in a wide range of physiological processes, including mood regulation, reward, addiction, movement, and many others .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. If it does interact with the serotonergic and dopaminergic systems, it could potentially have effects on mood, reward, addiction, movement, and other processes .
Propriétés
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16-5-7-21-19(14-16)24-22(25-31(21,29)30)8-9-23(28)27-12-10-26(11-13-27)20-15-17(2)4-6-18(20)3/h4-7,14-15H,8-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDUJGNSIOMAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2625376.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)



![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)
![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)

![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)